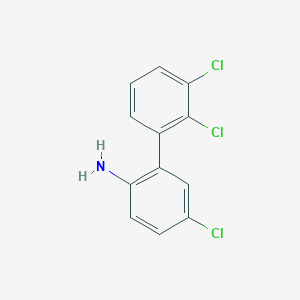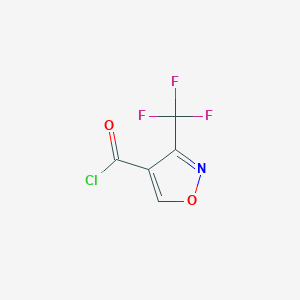![molecular formula C8H12O3 B12314246 (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona es un compuesto químico con una estructura única que incluye un anillo de ciclopentano fusionado con un anillo de dioxolano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de un derivado de ciclopentanona con un diol en presencia de un catalizador ácido para formar el anillo de dioxolano.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo, que permite un mejor control de las condiciones de reacción y los rendimientos. El uso de reactores automatizados y catalizadores optimizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los haluros, las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, (3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar los mecanismos e interacciones de las enzimas. Sus características estructurales lo convierten en una herramienta útil para investigar la actividad de varios objetivos biológicos.
Medicina
En química medicinal, se explora (3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona por sus posibles propiedades terapéuticas. Puede servir como compuesto líder para el desarrollo de nuevos medicamentos que se dirigen a enfermedades específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones, incluida la fabricación de polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de (3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a los efectos biológicos deseados. Las vías involucradas pueden variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- (3aR,4S,6R,6aS)-6-amino-2,2-dimetiltetrahidro-3aH-ciclopenta[d][1,3]dioxol-4-iloxi)etanol ácido L-tartárico
- (3aR,5R,6S,6aR)-6-hidroxi-2,2-dimetiltetrahidrofuro[2,3-d][1,3]dioxol-5-il)metil 4-metilbenzoato
Singularidad
Lo que diferencia a (3aR,6aR)-2,2-dimetildihidro-3aH-ciclopenta[d][1,3]dioxol-4(5H)-ona de compuestos similares es su estereoquímica específica y la presencia del anillo de dioxolano
Propiedades
IUPAC Name |
2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKQINXZFLZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCC(=O)C2O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
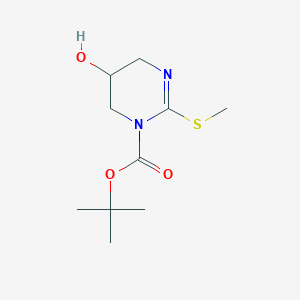
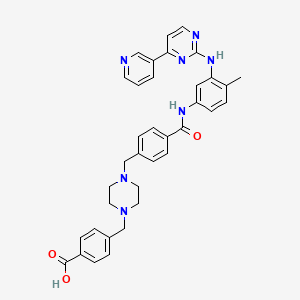


![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
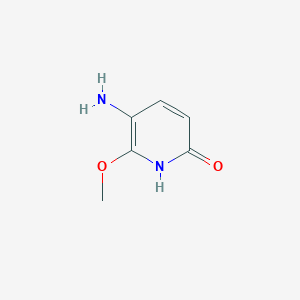
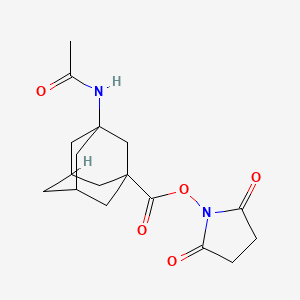

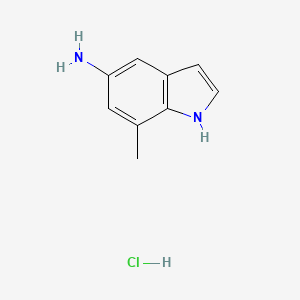
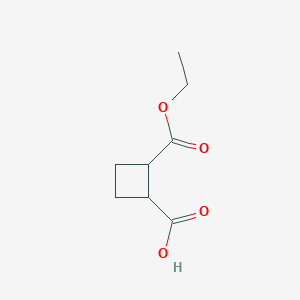
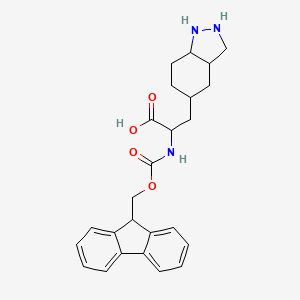
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
